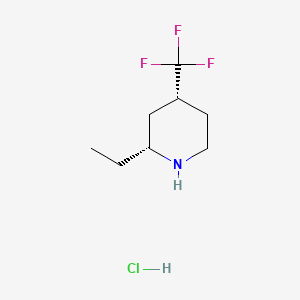
rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis: is a chemical compound with a piperidine ring structure. This compound is characterized by the presence of an ethyl group at the 2-position and a trifluoromethyl group at the 4-position, both in the cis configuration. The hydrochloride salt form enhances its solubility in water, making it useful for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the piperidine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,4R)-2-methyl-4-(trifluoromethyl)piperidine hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
rac-(2R,4R)-2-ethyl-4-(fluoromethyl)piperidine hydrochloride: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis is unique due to the presence of both an ethyl group and a trifluoromethyl group in the cis configuration. This specific arrangement can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H15ClF3N |
|---|---|
Molecular Weight |
217.66 g/mol |
IUPAC Name |
(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H14F3N.ClH/c1-2-7-5-6(3-4-12-7)8(9,10)11;/h6-7,12H,2-5H2,1H3;1H/t6-,7-;/m1./s1 |
InChI Key |
UGPXEIZDHSQBQB-ZJLYAJKPSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@H](CCN1)C(F)(F)F.Cl |
Canonical SMILES |
CCC1CC(CCN1)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



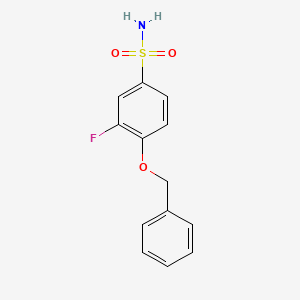

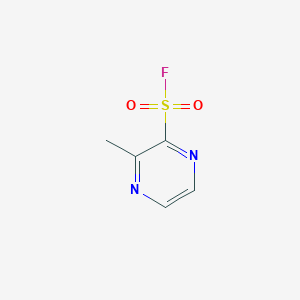
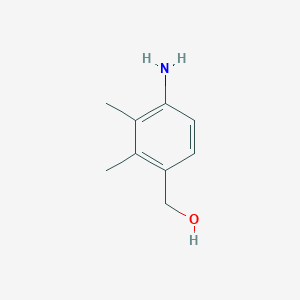
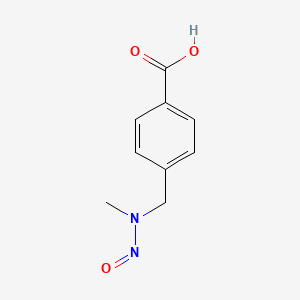
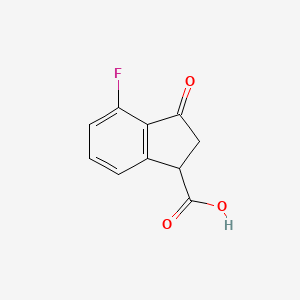
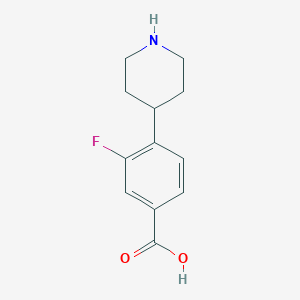

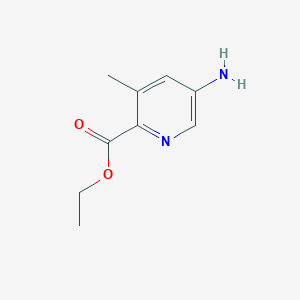
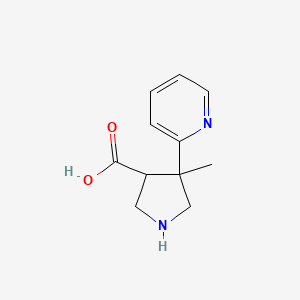
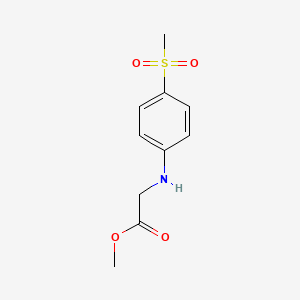
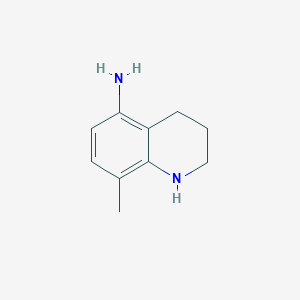
![1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B13510012.png)
